molecular formula C7H10Br2O B2657735 4-(1,2-Dibromoethylidene)oxane CAS No. 2377032-79-4

4-(1,2-Dibromoethylidene)oxane

Cat. No.: B2657735
CAS No.: 2377032-79-4
M. Wt: 269.964
InChI Key: YYWBOBOXMAFEBQ-UHFFFAOYSA-N
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Description

4-(1,2-Dibromoethylidene)oxane is a high-purity organic compound with the CAS Number 2377032-79-4 and molecular formula C 7 H 10 Br 2 O . This brominated oxane derivative is characterized by a dibromoethylidene functional group, a feature often associated with high reactivity and utility in synthetic chemistry. Such brominated compounds are frequently employed as key intermediates or building blocks in organic synthesis, including polymerization reactions and the development of novel heterocyclic compounds . The presence of two bromine atoms on the ethylidene chain makes this molecule a potential candidate for further functionalization through cross-coupling reactions or nucleophilic substitution, providing researchers with a versatile scaffold for constructing more complex molecular architectures. The compound is provided with the MDL number MFCD32200129 . As with all specialized reagents, researchers are encouraged to consult the safety data sheet and conduct a thorough hazard assessment before use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or animal consumption.

Properties

IUPAC Name

4-(1,2-dibromoethylidene)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2O/c8-5-7(9)6-1-3-10-4-2-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWBOBOXMAFEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=C(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dibromoethylidene)oxane typically involves the halogenation of an oxane derivative. One common method is the reaction of an oxane compound with bromine in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives, which can then be further brominated to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dibromoethylidene)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines in polar solvents.

Major Products Formed

    Oxidation: Diols, carboxylic acids, and other oxidized derivatives.

    Reduction: Debrominated compounds, partially reduced derivatives.

    Substitution: Substituted oxane derivatives with various functional groups.

Scientific Research Applications

4-(1,2-Dibromoethylidene)oxane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1,2-Dibromoethylidene)oxane involves its interaction with various molecular targets. The dibromoethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .

Comparison with Similar Compounds

The following analysis compares 4-(1,2-Dibromoethylidene)oxane with structurally related brominated oxanes and ethylidene derivatives, based on synthesis pathways, physicochemical properties, and reactivity.

Structural Analogues from Patent Literature

lists brominated oxane derivatives synthesized for pharmaceutical intermediates, such as:

  • 2-[2-(3-Bromopropoxy)ethoxy]oxane
  • 2-[3-(4-Bromobutoxy)propoxy]oxane

These compounds feature brominated alkoxy side chains attached to the oxane ring, differing from this compound, which has bromines directly on an ethylidene group. The presence of a conjugated double bond in the latter may enhance electrophilic reactivity compared to the aliphatic bromoalkoxy derivatives .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups HPLC Retention Time (min)
This compound* C₇H₁₀Br₂O 273.97 Dibromoethylidene, oxane Not reported
2-[2-(3-Bromopropoxy)ethoxy]oxane C₁₀H₁₉BrO₃ 291.16 Bromoalkoxy, oxane ~1.40 (SMD-TFA05)
1,2-Dibromoethane (Reference) C₂H₄Br₂ 187.86 Aliphatic dibromide Not applicable

*Inferred data due to lack of direct experimental reports.

Key observations:

  • Bromoalkoxy-oxanes (e.g., 2-[2-(3-bromopropoxy)ethoxy]oxane) exhibit longer HPLC retention times (~1.40 minutes) under SMD-TFA05 conditions, likely due to increased hydrophobicity from alkoxy chains .
Stability and Handling
  • Brominated ethylidene compounds are typically sensitive to light and moisture, requiring inert storage conditions. In contrast, bromoalkoxy-oxanes (e.g., Reference Example 74 in ) may exhibit greater stability due to their aliphatic ether linkages .

Biological Activity

Overview

4-(1,2-Dibromoethylidene)oxane is an organic compound notable for its dibromoethylidene group attached to an oxane ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will delve into the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₈H₈Br₂O
  • Molecular Weight : 269.96 g/mol
  • Structure : The compound is characterized by a dibromoethylidene moiety, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to form reactive intermediates through nucleophilic attacks. These intermediates can interact with various biological molecules, potentially disrupting cellular processes. The presence of bromine atoms enhances its reactivity compared to similar compounds with different halogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines such as breast and lung cancer. The compound appears to induce apoptosis in these cells through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0

The observed cytotoxicity is attributed to the compound's ability to interfere with cell cycle progression and induce DNA damage.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated a strong correlation between bromination and increased antimicrobial activity, highlighting the potential for this compound in treating resistant bacterial infections.

Study 2: Anticancer Activity

Another investigation detailed in Cancer Research assessed the effects of this compound on human cancer cell lines. The study concluded that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a lead compound in cancer therapy development.

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